
9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine
Overview
Description
9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine is a chemical compound with the formula C14H14ClN . It is a member of the class of acridines .
Synthesis Analysis
The synthesis of 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine involves several steps. One method involves the reaction of 9-chloro-7-methyl-1,2,3,4-tetrahydroacridine with ethanolamine, KI, and phenol. The mixture is refluxed for about 6 hours at 180°C, then stirred overnight at room temperature .Molecular Structure Analysis
The molecular structure of 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine is characterized by a chlorine atom at position 9 and a methyl group at position 7 on the tetrahydroacridine ring .Scientific Research Applications
Alzheimer’s Disease Treatment
Acridine derivatives, owing to their π-conjugated planar structure, have found significant applications . Tacrine , also known as 9-amino-1,2,3,4-tetrahydroacridine , was the first acridine-based drug clinically authorized for Alzheimer’s disease treatment. Its cholinesterase inhibitory activity helps enhance cholinergic neurotransmission, mitigating cognitive decline in patients with Alzheimer’s .
Anticancer Properties
Research suggests that acridine derivatives exhibit anticancer potential. While specific studies on 9-chloro-7-methyl-1,2,3,4-tetrahydroacridine are limited, its structural similarity to other acridines warrants further investigation. Potential mechanisms include DNA intercalation, inhibition of topoisomerases, and interference with cell cycle progression .
DNA Intercalation
Acridines are known for their ability to intercalate into DNA, disrupting its structure and affecting replication and transcription. 9-chloro-7-methyl-1,2,3,4-tetrahydroacridine likely shares this property, making it relevant for studying DNA interactions and potential therapeutic applications .
Fluorescent Probes
Acridine derivatives often exhibit fluorescence properties due to their planar aromatic structure. Researchers use them as fluorescent probes for DNA, RNA, and protein studies. Investigating the fluorescence behavior of 9-chloro-7-methyl-1,2,3,4-tetrahydroacridine can provide valuable insights into biological processes .
Antimicrobial Activity
Although specific data on 9-chloro-7-methyl-1,2,3,4-tetrahydroacridine’s antimicrobial activity are scarce, acridines in general have demonstrated antibacterial and antifungal effects. Researchers explore their potential as novel antimicrobial agents, and this compound could contribute to such investigations .
Mechanism of Action
Target of Action
The primary target of 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the brain. By inhibiting AChE, the compound increases the concentration of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease .
Mode of Action
9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine acts as a reversible inhibitor of AChE . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The compound affects the cholinergic pathway in the brain. By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This enhances the transmission of signals in the cholinergic neurons, which play a crucial role in memory and learning .
Pharmacokinetics
Like other acridine derivatives, it is expected to have good absorption and distribution profiles due to its planar structure
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function, particularly in patients with Alzheimer’s disease, where a deficiency of acetylcholine is often observed . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, factors such as the patient’s age, health status, and concomitant medications can affect the compound’s efficacy and safety profile.
properties
IUPAC Name |
9-chloro-7-methyl-1,2,3,4-tetrahydroacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHWSNJNZUUKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCCCC3=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



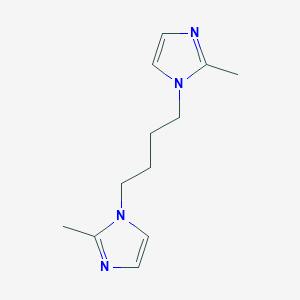
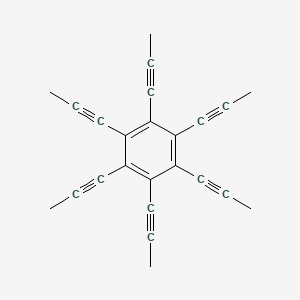
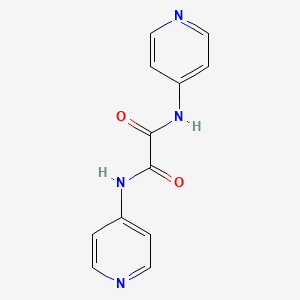
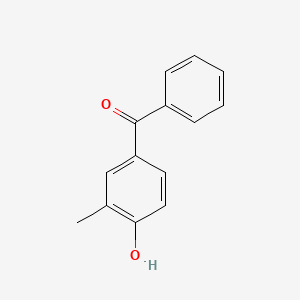

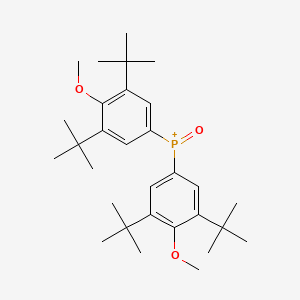
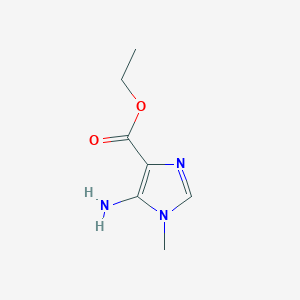
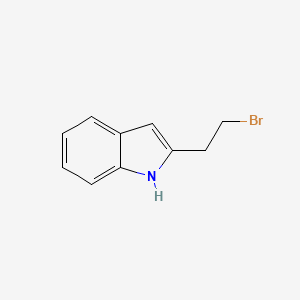
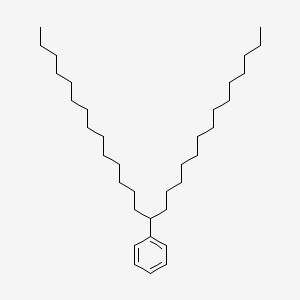
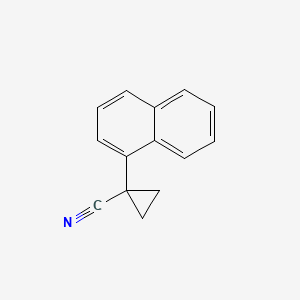


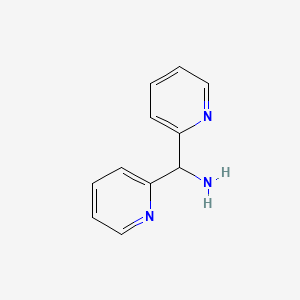
![5,11-Diphenylindolo[3,2-b]carbazole](/img/structure/B3178459.png)